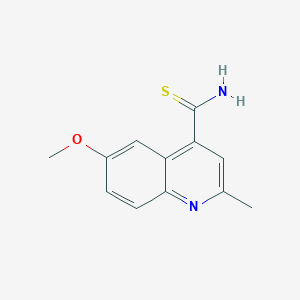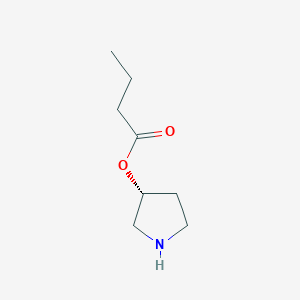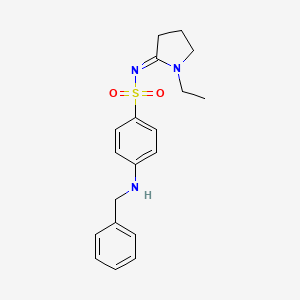
N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethyl)amino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide is a complex organic compound that features a benzylamino group, an ethylpyrrolidinylidene moiety, and a benzenesulfonamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with an appropriate sulfonyl chloride to form the benzylamino benzenesulfonamide intermediate.
Introduction of the Ethylpyrrolidinylidene Moiety: The intermediate is then reacted with 1-ethylpyrrolidine under suitable conditions to introduce the ethylpyrrolidinylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microfluidic systems to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzylamino or ethylpyrrolidinylidene groups.
Reduction: Reduced forms of the sulfonamide or benzylamino groups.
Substitution: Substituted derivatives at the benzylamino or sulfonamide positions.
Applications De Recherche Scientifique
4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active compound in drug development.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, while the sulfonamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(benzylamino)-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide
- 4-(benzylamino)-N-(1-ethylpiperidin-2-ylidene)benzenesulfonamide
Uniqueness
4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethylpyrrolidinylidene moiety, in particular, differentiates it from similar compounds and may result in unique interactions with biological targets.
Propriétés
Numéro CAS |
126826-53-7 |
|---|---|
Formule moléculaire |
C19H23N3O2S |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
(NZ)-4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C19H23N3O2S/c1-2-22-14-6-9-19(22)21-25(23,24)18-12-10-17(11-13-18)20-15-16-7-4-3-5-8-16/h3-5,7-8,10-13,20H,2,6,9,14-15H2,1H3/b21-19- |
Clé InChI |
SABNYUQAMCDTIY-VZCXRCSSSA-N |
SMILES isomérique |
CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NCC3=CC=CC=C3 |
SMILES canonique |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12882544.png)
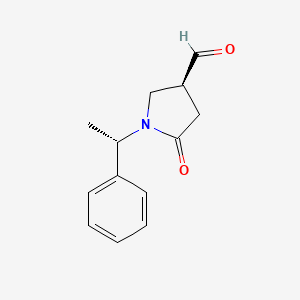
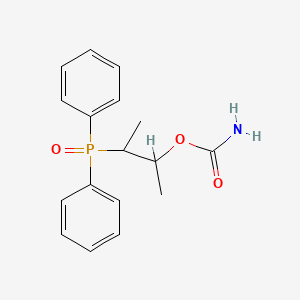
![N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide](/img/structure/B12882561.png)

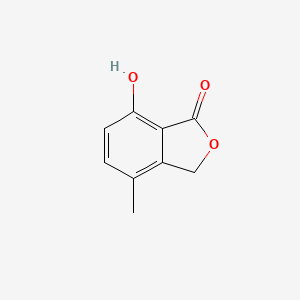
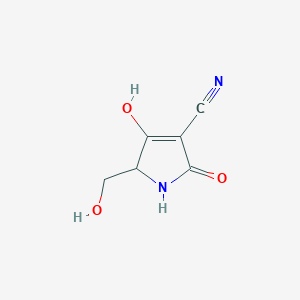
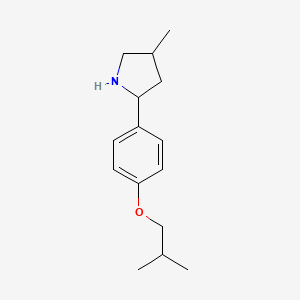

![Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester](/img/structure/B12882609.png)
![[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid](/img/structure/B12882619.png)
